![molecular formula C9H12N2O5S B12602796 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-34-2](/img/structure/B12602796.png)
4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methoxyphenyl group and a methanesulfonyl group attached to a carbamimidate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-methoxyphenyl isocyanate with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The carbamimidate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound, with reaction conditions varying depending on the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce amines and methanesulfonic acid.
科学研究应用
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: It is used in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the methanesulfonyl moiety.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the carbamimidate structure.
4-Methoxyphenyl carbamate: Similar in structure but with a carbamate group instead of a carbamimidate.
Uniqueness
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
651306-34-2 |
|---|---|
分子式 |
C9H12N2O5S |
分子量 |
260.27 g/mol |
IUPAC 名称 |
[[amino-(4-methoxyphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O5S/c1-14-7-3-5-8(6-4-7)15-9(10)11-16-17(2,12)13/h3-6H,1-2H3,(H2,10,11) |
InChI 键 |
OKYLURYSEICQFI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)
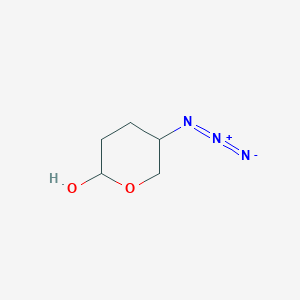
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

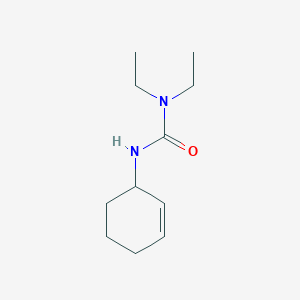
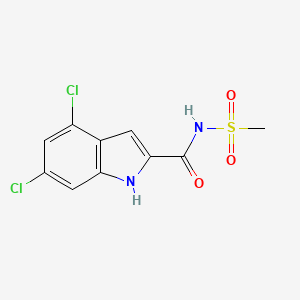
methanone](/img/structure/B12602771.png)
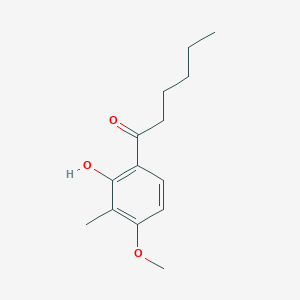

![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
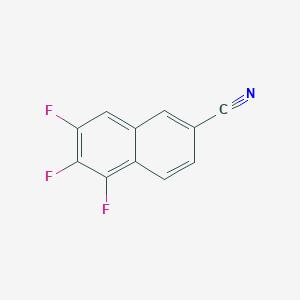
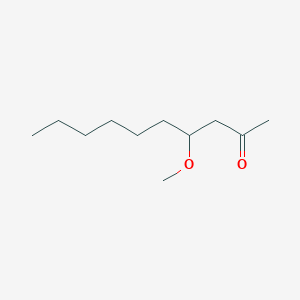
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
